3-Formyl-2,6-dimethyltetrahydrothiopyran
Description
3-Formyl-2,6-dimethyltetrahydrothiopyran is a sulfur-containing heterocyclic compound characterized by a six-membered thiopyran ring with a formyl (-CHO) group at the 3-position and methyl (-CH₃) groups at the 2- and 6-positions. This structural arrangement confers unique reactivity and physicochemical properties, making it relevant in organic synthesis and pharmaceutical intermediates.
Properties
Molecular Formula |
C8H14OS |
|---|---|
Molecular Weight |
158.26 g/mol |
IUPAC Name |
2,6-dimethylthiane-3-carbaldehyde |
InChI |
InChI=1S/C8H14OS/c1-6-3-4-8(5-9)7(2)10-6/h5-8H,3-4H2,1-2H3 |
InChI Key |
QAFSNLCJBQWWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(S1)C)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiopyran vs. Thiophene Derivatives
Thiophene (a five-membered sulfur heterocycle) and thiopyran (six-membered) derivatives differ in ring strain, aromaticity, and substituent effects. For example:
- Aromatic stability: Thiophene derivatives (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol from ) exhibit higher aromatic stability due to the 6π-electron system, whereas thiopyrans like 3-Formyl-2,6-dimethyltetrahydrothiopyran are non-aromatic and more reactive toward electrophilic substitution .
Functional Group Comparisons
- Formyl group reactivity: The formyl group in this compound enables nucleophilic additions (e.g., Grignard reactions), similar to aldehydes in other heterocycles. In contrast, compounds like 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol () lack such reactive sites, limiting their utility in cascade syntheses .
Table 1: Key Properties of this compound and Analogues
*Data inferred from structural analogs due to lack of direct evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
